molecular formula C23H17NO B14545843 1,3,6-Triphenylpyridin-2(1H)-one CAS No. 61923-95-3

1,3,6-Triphenylpyridin-2(1H)-one

Cat. No.: B14545843
CAS No.: 61923-95-3
M. Wt: 323.4 g/mol
InChI Key: DYBNKQXRIHMKNA-UHFFFAOYSA-N
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Description

1,3,6-Triphenylpyridin-2(1H)-one is a pyridinone derivative characterized by three phenyl substituents at the 1-, 3-, and 6-positions of the heterocyclic ring. Pyridin-2(1H)-ones are nitrogen-containing heterocycles with a ketone group at the 2-position, rendering them versatile intermediates in medicinal chemistry and materials science.

Properties

CAS No.

61923-95-3

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

1,3,6-triphenylpyridin-2-one

InChI

InChI=1S/C23H17NO/c25-23-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)24(23)20-14-8-3-9-15-20/h1-17H

InChI Key

DYBNKQXRIHMKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Oxidation and Purification: The final compound may require oxidation and purification steps to achieve the desired purity and yield.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Triphenylpyridin-2(1H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1,3,6-Triphenylpyridin-2(1H)-one may have applications in several scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,6-Triphenylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Pyridin-2(1H)-one derivatives exhibit significant variation in bioactivity and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Compound A : 6-(3-Hydroxyphenyl)-1H-pyridin-2-one (CAS: 1111105-39-5)
  • Key Properties: Molecular formula: C₁₁H₉NO₂; molecular weight: 187.06 g/mol. Hydrogen bonding capacity: 2 donors (OH and NH) and 2 acceptors, enhancing solubility .
  • Applications: Potential use in biomedical research due to polar functional groups.
Compound B : 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one ()
  • Structure: Chlorophenyl at 3-position and phenylamino at 5-position.
  • Synthesis : Prepared via Suzuki coupling (boronic acid derivatives) with yields dependent on reaction conditions.
  • Bioactivity : Evaluated for mechanical allodynia treatment; structural rigidity from phenyl groups may improve target binding .
Compound C : 4-(Trifluoromethyl)-6-methylpyridin-2(1H)-one ()
  • Structure : Trifluoromethyl at 4-position and methyl at 6-position.
  • Properties :
    • Lipophilic due to CF₃ group; melting point: ~150–200°C (varies by derivative).
    • Acute toxicity (LD₅₀) in mice: >500 mg/kg; analgesic activity confirmed via thermal plate tests .
Compound D : 3-Acetylpyridin-2(1H)-one (CAS: 62838-65-7)
  • Structure : Acetyl group at 3-position.
  • Applications : Intermediate for synthesizing more complex heterocycles; 95% purity available commercially .

Structural and Functional Comparison Table

Compound Substituents Molecular Formula Key Functional Groups Applications
1,3,6-Triphenylpyridin-2(1H)-one Phenyl (1,3,6) C₂₃H₁₇NO Aromatic rings, ketone Catalysis, drug scaffolds
6-(3-Hydroxyphenyl)-1H-pyridin-2-one 3-Hydroxyphenyl (6) C₁₁H₉NO₂ Hydroxyl, ketone Biomedical research
4-(Trifluoromethyl)-6-methylpyridin-2(1H)-one CF₃ (4), CH₃ (6) C₈H₆F₃NO Trifluoromethyl, methyl Analgesic agents
3-Acetylpyridin-2(1H)-one Acetyl (3) C₇H₇NO₂ Acetyl, ketone Synthetic intermediate

Spectral and Analytical Data

  • IR Spectroscopy :
    • This compound: Expected C=O stretch ~1680 cm⁻¹ (similar to ).
    • 6-(3-Hydroxyphenyl)-1H-pyridin-2-one: Broad OH stretch ~3433 cm⁻¹ .
  • NMR :
    • Triphenyl derivatives: Aromatic protons appear as multiplets (δ 6.97–8.02 ppm) .
    • CF₃-containing analogues: ¹⁹F NMR signals at δ -60 to -70 ppm confirm trifluoromethyl incorporation .

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